molecular formula C6H8 B1204751 1,4-Cyclohexadiene CAS No. 628-41-1

1,4-Cyclohexadiene

Cat. No.: B1204751
CAS No.: 628-41-1
M. Wt: 80.13 g/mol
InChI Key: UVJHQYIOXKWHFD-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is of academic interest as a prototype of a large class of related compounds called terpenoids. An isomer of this compound is 1,3-cyclohexadiene .

Biochemical Analysis

Biochemical Properties

1,4-Cyclohexadiene plays a significant role in biochemical reactions, particularly as a hydrogen donor in catalytic hydrogenation reactions . It can rapidly replace benzyl groups of N-benzyloxycarbamates, benzyl esters, benzyl ethers, and benzyl amines with hydrogen. This compound interacts with enzymes and proteins involved in hydrogenation processes, such as ruthenium (II)-triphenylphosphine catalysts, facilitating the conversion of benzyl groups to hydrogen .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a hydrogen donor. It influences cell function by participating in hydrogenation reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to donate hydrogen atoms can lead to changes in the redox state of cells, affecting various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in hydrogenation reactions. It acts as a hydrogen donor, facilitating the reduction of benzyl groups in the presence of specific catalysts. This process involves the transfer of hydrogen atoms from this compound to the target molecules, leading to the formation of benzene and other reduced products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies in vitro and in vivo have shown that this compound can maintain its hydrogen-donating properties over extended periods, although its effectiveness may decrease with prolonged exposure to reactive environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively participates in hydrogenation reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective and safe.

Metabolic Pathways

This compound is involved in metabolic pathways related to hydrogenation reactions. It interacts with enzymes and cofactors that facilitate the transfer of hydrogen atoms to target molecules. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to areas where hydrogenation reactions occur, ensuring its availability for biochemical processes. The compound’s distribution can also affect its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms ensure that the compound is present in areas where hydrogenation reactions are needed, optimizing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, substituted 1,4-cyclohexadienes are synthesized by Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This method avoids over-reduction to the fully saturated ring . Another method involves the Diels-Alder reaction of alkynyl pinacol boronic esters with various dienes, generating cycloadducts with very good regioselectivity .

Industrial Production Methods

Industrial production methods for 1,4-cyclohexadiene are not as well-documented as laboratory methods. the Birch reduction remains a key method for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form benzene.

    Reduction: It can be reduced further to cyclohexane.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Birch reduction using alkali metals in liquid ammonia.

    Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to easily aromatize, forming an aromatic ring. This property makes it a valuable intermediate in various chemical reactions and industrial applications .

Properties

IUPAC Name

cyclohexa-1,4-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJHQYIOXKWHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8
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DSSTOX Substance ID

DTXSID0060854
Record name 1,4-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 1,4-Cyclohexadiene
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CAS No.

628-41-1
Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name 1,4-Cyclohexadiene
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Record name Cyclohexa-1,4-diene
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Record name 1,4-CYCLOHEXADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-cyclohexadiene?

A1: The molecular formula of this compound is C6H8, and its molecular weight is 80.13 g/mol.

Q2: What spectroscopic data can be used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: [, , ] This technique provides information about the hydrogen and carbon environments within the molecule, revealing its structure and conformation. For example, NMR studies indicate that the this compound ring adopts a shallow boat conformation. []
  • Infrared (IR) spectroscopy: This method helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: [, ] This technique investigates the electronic transitions within the molecule, providing insights into its electronic structure and conjugation. Studies comparing UV-vis absorption properties of this compound with its carbo-mer have been conducted. []
  • Electron impact spectroscopy: This method can probe the excited electronic states of this compound, revealing information about its electronic structure and transitions. []

Q3: How stable is this compound under different conditions?

A3: this compound is relatively stable at room temperature but can undergo various reactions at elevated temperatures or in the presence of catalysts. For instance, it can undergo dehydrogenation to form benzene, particularly in the presence of oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or triphenylmethylfluoroborate. [] The stability of plasma-polymerized thin films derived from 1-isopropyl-4-methyl-1,4-cyclohexadiene (γ-Terpinene) has been investigated for potential applications in organic electronics. []

Q4: How is this compound used in catalytic reactions?

A5: this compound often serves as a hydrogen donor in catalytic hydrogenation reactions. For example, it plays this role in reactions using nickel complexes as catalysts. []

Q5: What is the mechanism of this compound's involvement in catalytic hydrogenations?

A6: In the presence of a nickel catalyst, this compound can form a π-allylnickel complex. This complex then reacts with hydrogen, transferring the hydrogen atoms to the substrate, resulting in its hydrogenation. []

Q6: Can you provide an example of a specific reaction where this compound acts as a hydrogen donor?

A7: A nickel catalyst generated from bis(acetylacetonato)nickel(II), triethyldialuminium trichloride, and triphenylphosphine can catalyze the selective hydrogenation of 1,4-cyclohexadienes to the corresponding cyclohexenes. In this reaction, this compound serves as the hydrogen donor. []

Q7: How is computational chemistry used to study this compound?

A7: Computational techniques like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study various aspects of this compound, including:

  • Thermochemical properties: Calculating enthalpies of formation, bond dissociation energies, and activation energies for reactions involving this compound. [, ]
  • Reaction mechanisms: Investigating the pathways and transition state structures involved in reactions of this compound, such as its thermal decomposition or reaction with oxidizing agents. []
  • Spectroscopic properties: Simulating and predicting NMR, IR, and UV-Vis spectra of this compound, aiding in the interpretation of experimental results. [, , , , ]
  • Electronic structure: Determining the energies and ordering of molecular orbitals in this compound, providing insights into its reactivity and electronic properties. []

Q8: Can you elaborate on a specific example of computational modeling involving this compound?

A9: DFT calculations were used to study the kinetics and mechanism of the formal H-atom abstraction by the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical from this compound. This study provided insights into the reaction pathway, transition state structures, and the influence of pi-pi stacking interactions in the reaction. []

Q9: How do structural modifications of this compound affect its reactivity?

A10: Substituents on the this compound ring can significantly influence its reactivity. For example, alkyl substituents can impact the rate of its thermal decomposition, with 3,6-dimethyl substitution leading to a lower activation energy compared to the unsubstituted compound. []

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